4-((Benzylamino)methyl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-[(benzylamino)methyl]pyridin-3-amine |
InChI |
InChI=1S/C13H15N3/c14-13-10-15-7-6-12(13)9-16-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9,14H2 |
InChI Key |
XAKUORVMFPCNQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=NC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylamino Methyl Pyridin 3 Amine and Its Derivatives
Strategies for Constructing the 4-((Benzylamino)methyl)pyridin-3-amine Core
The fundamental structure of this compound can be assembled through several strategic bond-forming reactions.
Reductive Amination Approaches
Reductive amination is a widely utilized and versatile method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines. youtube.comlibretexts.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org
In the context of synthesizing the target molecule, this could involve the reaction of 3-aminopyridine-4-carbaldehyde with benzylamine (B48309), followed by reduction. The choice of reducing agent is critical and can range from common laboratory reagents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to catalytic hydrogenation. libretexts.org For instance, the synthesis of similar secondary amines has been achieved by reacting a primary amine with a corresponding aldehyde in methanol, followed by reduction with sodium borohydride. mdpi.com The pH of the reaction medium can also play a crucial role, with slightly acidic conditions often favoring the formation of the imine intermediate. youtube.com
A notable challenge in the reductive amination of aminopyridines can be the basicity of the pyridine (B92270) nitrogen, which can interfere with the reaction. nih.gov To circumvent this, protecting group strategies are sometimes employed. nih.gov
Alkylation-Based Syntheses
Alkylation of a primary amine with a suitable alkyl halide is a classical method for synthesizing secondary amines. For the preparation of this compound, this would conceptually involve the reaction of 3-amino-4-(halomethyl)pyridine with benzylamine or, alternatively, the reaction of 4-(aminomethyl)pyridin-3-amine (B114218) with benzyl (B1604629) halide.
A significant challenge in direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov To address this, strategies such as using a large excess of the amine nucleophile or employing protecting groups may be necessary. beilstein-journals.org
Recent advancements have introduced methods for the selective monoalkylation of amines. One such approach utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo N-alkylation and subsequent in situ depyridylation to yield secondary amines without overalkylation byproducts. nih.govchemrxiv.org This "self-limiting" alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate. nih.gov
The direct C-4 alkylation of pyridines has historically been challenging due to issues with regioselectivity. nih.gov However, new methods using blocking groups have been developed to achieve selective C-4 alkylation, which could be a potential route to precursors for the target molecule. nih.gov
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are powerful tools in drug discovery for creating dipeptide-like scaffolds. nih.gov
While direct synthesis of this compound via a single MCR is not explicitly detailed in the provided context, the principles of MCRs could be applied to generate key intermediates or analogs. For example, an Ugi-type reaction involving a pyridine-based aldehyde, an amine, an isocyanide, and a carboxylic acid could potentially construct a scaffold that can be further elaborated to the desired product. The versatility of MCRs allows for the rapid generation of libraries of compounds by varying the individual components. nih.gov
Functionalization and Derivative Synthesis of this compound
The synthesis of derivatives of the target compound often relies on the strategic use of functionalized precursors.
Aminopyridine Precursors in Synthesis
The aminopyridine moiety is a crucial building block. The synthesis of functionalized aminopyridines can be achieved through various routes. For example, 3-amino-4-methylpyridine (B17607) can be prepared from 4-methylpyridine-3-boronic acid using an inorganic amide as the ammonia source in the presence of a metal oxide catalyst. google.com
The reactivity of the amino group and the pyridine ring can be modulated for subsequent reactions. For instance, N-acylation of 3-amino-4-methyl pyridine is a key step in the synthesis of more complex piperidine (B6355638) derivatives. google.com The synthesis of N-substituted-3-amino-4-halopyridines can be problematic due to difficulties in reductive aminations and base-promoted alkylations. nih.gov However, protocols involving N-Boc protection followed by deprotection/alkylation have been developed to overcome these challenges. nih.gov These functionalized aminopyridines can then serve as precursors for more complex structures, including those that could lead to derivatives of this compound.
Benzylamine Precursors in Compound Formation
Benzylamine and its derivatives are the other key components in the synthesis. The preparation of benzylamines can be achieved through the reductive amination of benzaldehydes. google.com For example, reacting a benzaldehyde (B42025) with an amine to form an imine, followed by hydrogenation, is a common industrial process. google.com
The functionalization of the benzylamine precursor allows for the introduction of diversity into the final molecule. For instance, substituted benzaldehydes can be used in reductive amination reactions to produce a variety of N-benzylamines. google.com Similarly, N-alkylation of primary amines with substituted benzyl halides is another route to introduce this moiety. rsc.org The synthesis of N-benzyl-3-anilinopropanamides has been achieved through an uncatalyzed amine exchange reaction with benzylamine. researchgate.net These substituted benzylamine precursors can then be incorporated into the synthetic schemes described above to generate a wide range of derivatives of this compound.
Diversification via Aldehyde/Ketone and Amine Condensations
A primary method for the synthesis and diversification of amine-containing structures, including those with a pyridine core, is through the condensation of aldehydes or ketones with amines. This reaction, often followed by a reduction step (reductive amination), is a powerful tool for forming carbon-nitrogen bonds. libretexts.orglibretexts.org
Reductive Amination: This two-step process begins with the nucleophilic attack of an amine on a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion, which is subsequently reduced to the target amine. libretexts.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.orglibretexts.org
For the synthesis of derivatives of this compound, this methodology allows for the introduction of a wide array of substituents. For instance, reacting 3-amino-4-(aminomethyl)pyridine with various benzaldehydes or acetophenones, followed by reduction, would yield a library of compounds with diverse substitution patterns on the benzyl group. The general applicability of this method makes it a valuable strategy for creating structural diversity for further investigation.
Challenges can arise, particularly with less nucleophilic amines, which may require stronger acidic conditions to facilitate imine formation. nih.gov However, this can sometimes lead to reduced selectivity between the reduction of the imine and the starting carbonyl compound. nih.gov Despite these challenges, reductive amination remains a widely used and economical method for C-N bond formation. nih.gov
The following table provides examples of conditions used for reductive amination in the synthesis of various amine compounds:
| Amine Product | Carbonyl Precursor | Amine Precursor | Reducing Agent/Catalyst | Solvent | Reference |
| N-methyl-2-phenylethylamine | Phenylacetaldehyde | Methylamine | Sodium borohydride | Not specified | libretexts.org |
| Amphetamine | Phenyl-2-propanone | Ammonia | H₂/Nickel | Not specified | libretexts.org |
| (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | 1-Benzyl-4-methylpiperidin-3-one | Methylamine | Sodium triacetoxyborohydride | Not specified | google.com |
| N-Substituted-3-amino-4-halopyridines | Various aldehydes | 3-amino-4-halopyridines | Not specified | Not specified | nih.gov |
This table is for illustrative purposes and shows the versatility of the reductive amination reaction.
Reactivity and Reaction Mechanisms of 4 Benzylamino Methyl Pyridin 3 Amine
Nucleophilic Characteristics of Amine and Pyridine (B92270) Nitrogen Centers
The 4-((benzylamino)methyl)pyridin-3-amine molecule possesses three nitrogen atoms, each with a lone pair of electrons, bestowing upon it distinct nucleophilic properties. The primary amine at the 3-position of the pyridine ring and the secondary benzylamine (B48309) are the principal centers of nucleophilicity. In general, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating inductive effect of the alkyl groups attached to the nitrogen.
The pyridine nitrogen, being part of an aromatic system, is significantly less basic and nucleophilic compared to the exocyclic amino groups. The lone pair on the pyridine nitrogen resides in an sp² hybrid orbital and its participation in reactions would disrupt the aromaticity of the ring, which is energetically unfavorable.
Between the two exocyclic amines, the secondary benzylamine is expected to be the more potent nucleophile. This is due to the electron-donating nature of the benzyl (B1604629) and pyridylmethyl groups attached to it. However, the steric hindrance around the secondary amine, compared to the primary amine, can influence its reactivity in certain reactions. masterorganicchemistry.com
Electrophilic Properties of the Pyridine Ring System
While the primary reactivity of this compound is nucleophilic, the pyridine ring itself can exhibit electrophilic character, particularly when activated. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency makes the ring susceptible to nucleophilic attack, although it is generally resistant to electrophilic aromatic substitution compared to benzene.
Electrophilic substitution on the pyridine ring, when it does occur, is generally directed to the 3- and 5-positions relative to the ring nitrogen. In the case of this compound, the 3-amino group is a strong activating group and an ortho-, para-director. Therefore, electrophilic attack would be expected to occur at the 2-, 4-, and 6-positions. However, the 4-position is already substituted. The directing effects of the 3-amino and 4-methyl (equivalent to the aminomethyl group) substituents would therefore influence the regioselectivity of electrophilic substitution. The amino group at C-3 strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the 2- and 6-positions. acs.org
Functional Group Transformations on the this compound Scaffold
The presence of multiple reactive sites allows for a variety of functional group transformations on the this compound scaffold.
Derivatization at the Secondary Amine Nitrogen
The secondary amine is a key site for derivatization. Standard reactions for secondary amines, such as acylation, alkylation, and sulfonylation, can be readily performed. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Alkylation with alkyl halides can introduce further substituents on the nitrogen, although care must be taken to avoid quaternization of the pyridine nitrogen. nih.gov Reductive amination with aldehydes or ketones is another viable method for introducing diverse groups. nih.gov
Modifications of the Pyridine Ring and its Substituents
The pyridine ring and its substituents can also be modified. The primary amino group at the 3-position can undergo diazotization followed by substitution, providing a route to a wide range of functionalities at this position. The methyl group of the 4-picolyl moiety can be functionalized, for instance, through oxidation to a carboxylic acid or by halogenation. Furthermore, electrophilic substitution on the pyridine ring, as discussed in section 3.2, can introduce substituents at the 2- and 6-positions. acs.orgchemrxiv.org
Reactivity at the Methylene (B1212753) Linker
The benzylic methylene group is another potential site for reaction. Benzylic positions are known to be susceptible to oxidation to form a carbonyl group. nih.gov Radical halogenation could also occur at this position. However, the reactivity of this methylene linker in this compound has not been extensively studied and would likely be influenced by the nature of the reactants and reaction conditions.
Intramolecular Cyclization and Annulation Reactions
The strategic positioning of the amino groups and the pyridine ring in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions.
One of the most powerful methods for such transformations is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. In the context of this compound, the primary amino group at the 3-position and the adjacent C-2 or C-4 positions of the pyridine ring can act as the nucleophile and electrophilic center, respectively, for cyclization with a suitable carbonyl compound. This could lead to the formation of various fused-ring systems, such as β-carbolines. nih.govorganicreactions.org
Furthermore, annulation reactions involving the 3-amino group and the 4-methyl (or functionalized methyl) group are also possible. For example, reaction with appropriate bifunctional reagents can lead to the construction of new rings fused to the pyridine core. chemrxiv.orgrsc.org The synthesis of 6-azaindoles from 3-amino-4-methylpyridines through an electrophilic [4+1]-cyclization is a notable example of such a transformation. chemrxiv.orgrsc.orgdigitellinc.com
Below is a table summarizing potential intramolecular cyclization reactions:
| Reaction Type | Reacting Moieties | Potential Product |
| Pictet-Spengler | 3-Amino group and pyridine ring (C2 or C4) | Fused polycyclic alkaloids (e.g., β-carbolines) |
| [4+1] Cyclization | 3-Amino group and 4-methyl group | Fused pyrrole (B145914) ring (e.g., 6-azaindole) |
| Annulation | 3-Amino group and a functionalized 4-substituent | Various fused heterocyclic systems |
Stereochemical Aspects in the Reactions of this compound
The stereochemistry of chemical reactions is a critical aspect of organic synthesis and medicinal chemistry, influencing the biological activity, toxicity, and physical properties of molecules. This section explores the stereochemical considerations relevant to the reactions of this compound.
The parent molecule, this compound, is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks any element of planar or axial chirality. The molecule has a plane of symmetry that bisects the pyridine ring and the benzyl group. Therefore, in its ground state, it does not exist as a pair of enantiomers and is optically inactive.
However, the introduction of chirality can occur through various chemical transformations. Reactions that create a new stereocenter in the molecule can lead to the formation of enantiomers or diastereomers. The potential for stereoisomerism arises if a reaction modifies the molecule in a way that removes its inherent symmetry.
While this compound itself is achiral, its reactions can generate chiral products. Stereocenters can be introduced at several positions within the molecule, leading to a discussion of stereoselective synthesis.
At the Methylene Bridge: Modification of the methylene bridge connecting the benzylamino group to the pyridine ring could potentially create a stereocenter. For instance, substitution at this carbon with a group other than hydrogen would render it chiral.
On the Benzyl Group: Reactions involving the benzyl group, such as asymmetric hydrogenation of the phenyl ring or substitution on the benzylic carbon, could introduce chirality.
On the Pyridine Ring: While challenging, the asymmetric functionalization of the pyridine ring could also lead to chiral derivatives.
The development of stereoselective reactions is a significant area of research in modern organic chemistry. For aminopyridine derivatives, asymmetric catalysis is a common strategy to achieve high enantioselectivity. nih.gov Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can control the stereochemical outcome of a reaction, favoring the formation of one stereoisomer over another. digitellinc.comrsc.orgrsc.org
For instance, in analogous systems, the asymmetric reduction of a ketone precursor to a chiral alcohol is a well-established method. If a ketone were present on the benzyl group or as a substituent on the pyridine ring of a precursor to this compound, its asymmetric reduction would yield a chiral product. Similarly, asymmetric amination reactions are known to produce chiral amines with high enantiomeric excess. digitellinc.com
Although no specific stereoselective reactions for this compound have been reported in the scientific literature, one can hypothesize potential transformations based on known methodologies for similar structures. The following table presents hypothetical data for a potential asymmetric reaction, illustrating the type of results that would be sought in such a study.
Table 1: Hypothetical Data for a Stereoselective Reaction of a this compound Precursor
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-CBS | Toluene | -20 | 85 | 92 |
| 2 | (S)-CBS | Toluene | -20 | 88 | 91 (opposite enantiomer) |
| 3 | RuCl₂(R-BINAP) | Methanol | 25 | 92 | 98 |
| 4 | RuCl₂(S-BINAP) | Methanol | 25 | 91 | 97 (opposite enantiomer) |
| 5 | Chiral Phosphoric Acid | Dichloromethane | 0 | 78 | 85 |
This data is purely illustrative and does not represent experimentally verified results for this compound.
The enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. In stereoselective synthesis, the goal is to maximize the enantiomeric excess, ideally approaching 100%. The data in the hypothetical table showcases how different chiral catalysts and reaction conditions could influence both the yield and the stereochemical outcome of a reaction.
The study of stereochemical aspects in the reactions of molecules like this compound is fundamental for the development of new chemical entities with specific three-dimensional structures, which is often a prerequisite for desired biological activity. Future research in this area would likely focus on the design of chiral catalysts and synthetic routes that can effectively control the stereochemistry of reactions involving this and related compounds.
Spectroscopic Characterization and Structural Elucidation of 4 Benzylamino Methyl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the context of 4-((benzylamino)methyl)pyridin-3-amine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzyl (B1604629) group, the methylene (B1212753) bridge, and the amino groups.
The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the amino and (benzylamino)methyl substituents. tandfonline.com Generally, protons on aromatic rings appear in the downfield region of the spectrum. For substituted aminopyridines, these shifts provide valuable information about the electronic distribution within the ring. tandfonline.com
The benzyl group protons typically exhibit characteristic signals: a multiplet for the phenyl protons and a singlet for the methylene protons adjacent to the nitrogen atom. The integration of these signals confirms the number of protons in each environment. For comparison, in N-benzylaniline, the methylene protons (CH2) appear as a singlet at approximately 4.30 ppm, while the aromatic protons show complex multiplets in the range of 6.61-7.37 ppm. rsc.org
The protons of the primary amino group (-NH2) on the pyridine ring and the secondary amino group (-NH-) of the benzylamine (B48309) moiety often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. In some cases, these protons may not be observed if they undergo rapid exchange with deuterated solvents. docbrown.info
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Pyridine H-2 |
| ~7.5 | d | 1H | Pyridine H-6 |
| ~7.2-7.4 | m | 5H | Benzyl-ArH |
| ~6.8 | s | 1H | Pyridine H-5 |
| ~4.5 | s (br) | 2H | Ar-NH₂ |
| ~4.2 | s | 2H | N-CH₂-Ar |
| ~3.8 | s | 2H | Ar-CH₂-N |
| ~2.5 | s (br) | 1H | NH |
This table is illustrative and actual values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring typically resonate in the aromatic region (δ 100-160 ppm). The positions of these signals are sensitive to the nature and position of the substituents. tsijournals.com The carbon attached to the amino group (C-3) and the carbon bearing the (benzylamino)methyl group (C-4) will show characteristic shifts influenced by these functionalities.
The benzyl group carbons also have predictable chemical shifts. The ipso-carbon (the carbon attached to the methylene group) and the other aromatic carbons of the benzyl ring will appear in the aromatic region. The methylene carbon (CH₂) signal is typically found further upfield. For instance, in N-benzylaniline, the methylene carbon appears at approximately 47.9-48.4 ppm. rsc.orgrsc.org
A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Pyridine C-2 |
| ~148 | Pyridine C-6 |
| ~145 | Pyridine C-3 |
| ~140 | Benzyl C-ipso |
| ~135 | Pyridine C-4 |
| ~129 | Benzyl C-ortho |
| ~128 | Benzyl C-para |
| ~127 | Benzyl C-meta |
| ~120 | Pyridine C-5 |
| ~53 | N-CH₂-Ar |
| ~48 | Ar-CH₂-N |
This table is illustrative and actual values may vary.
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. wikipedia.org For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. numberanalytics.com
These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. ipb.pt
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups:
N-H Stretching: The amino groups (-NH₂ and -NH-) will give rise to stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) typically shows two bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows a single band. For 2-aminopyridine, these bands are observed around 3442 and 3300 cm⁻¹. tsijournals.com
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amino group is anticipated around 1600 cm⁻¹. tsijournals.com
C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines will appear in the 1250-1350 cm⁻¹ range.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | N-H Stretch | -NH₂, -NH |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |
| 1620-1580 | N-H Bend | -NH₂ |
| 1600-1400 | C=C, C=N Stretch | Pyridine Ring |
| 1350-1250 | C-N Stretch | Amine |
This table presents expected ranges and specific values can vary.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the benzyl group. The presence of the amino substituents will likely cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. Studies on aminopyridines have shown characteristic absorption spectra that are sensitive to substitution patterns. acs.org
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including some aminopyridine derivatives, are known to be fluorescent. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the local environment. Investigation into the fluorescence of this compound could reveal insights into its excited state properties and potential applications in areas such as sensing and imaging. For some multi-substituted aminopyridines, emission maxima (λem) have been reported in the range of 455-485 nm. nih.gov
X-ray Diffraction Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular structure.
Single-Crystal X-ray Diffraction for Molecular Geometry
No published single-crystal X-ray diffraction data for this compound could be located. Therefore, detailed information regarding its molecular geometry, including bond lengths, bond angles, and crystal system, is not available in the current scientific literature. Consequently, a data table of crystallographic parameters cannot be generated.
Powder X-ray Diffraction for Crystalline Phase Characterization
There is no available powder X-ray diffraction (PXRD) data for this compound in the searched resources. This analysis is crucial for characterizing the crystalline phase of a solid material, but without experimental data, no information on the phase purity or crystallographic parameters of polycrystalline samples can be provided.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
A search for mass spectrometry data for this compound did not yield any specific results. Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The absence of this data prevents the creation of a table detailing the compound's molecular ion peak and the mass-to-charge ratios (m/z) of its characteristic fragments.
Supramolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
No studies conducting Hirshfeld surface analysis or other forms of supramolecular interaction analysis on this compound were found. This type of analysis provides insight into the intermolecular interactions within a crystal lattice, quantifying contributions from different types of contacts such as hydrogen bonds and van der Waals forces. Without such a study, a quantitative breakdown of the intermolecular interactions governing the crystal packing of this specific compound cannot be compiled.
Computational Chemistry and Theoretical Investigations of 4 Benzylamino Methyl Pyridin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. For derivatives of 3-aminopyridine, DFT calculations have been used to determine quantum mechanical and chemical reactivity parameters such as chemical hardness, chemical potential, electronegativity, and the HOMO-LUMO energy gap. scirp.org These parameters are crucial for understanding the biological and chemical activity of such compounds. scirp.org
Theoretical investigations of N-benzylaniline, a compound structurally related to the benzylamine (B48309) portion of the target molecule, have utilized DFT with the B3LYP/6-311++G(d,p) basis set to analyze its geometrical structure, harmonic vibrational frequencies, and electronic properties. rajpub.com Such studies provide a foundation for understanding the charge distribution, molecular orbital energies, and thermodynamic properties of similar structures. rajpub.com The analysis of Mulliken charges and the molecular electrostatic potential (MEP) helps in identifying reactive sites within the molecule. rajpub.com
Furthermore, computational studies on various pyridine (B92270) derivatives have established relationships between their electronic properties and biological activities. nih.gov For instance, the presence and position of substituents like -NH2 can significantly influence the electronic landscape of the pyridine ring, affecting its interactions with biological targets. nih.gov
Table 1: Calculated Energetic Properties of 3-Aminopyridine and Related Metal Complexes using DFT scirp.org
| Compound | Total Energy (Hartree) | Binding Energy (kcal/mol) |
| 3-Aminopyridine (Ligand) | -324.7 | - |
| [Ni(3-APy)4Cl2] | -1828.9 | -21.3 |
| [Cu(3-APy)4Cl2] | -1942.5 | -25.7 |
| [Zn(3-APy)4Cl2] | -2081.2 | -18.9 |
Note: Data is illustrative and based on studies of 3-aminopyridine complexes.
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of flexible molecules like 4-((benzylamino)methyl)pyridin-3-amine. MD studies on aminopyridine derivatives have been employed to understand their binding modes with biological targets, such as kinases. nih.govitn.ptnih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and the key intermolecular interactions that stabilize the complex. itn.ptnih.gov
For instance, in studies of aminopyridine-based inhibitors, MD simulations have been used to assess the stability of protein-ligand complexes and to identify crucial conformational changes in both the ligand and the protein upon binding. itn.ptnih.gov The conformational flexibility of the benzyl (B1604629) group and the rotational freedom around the methylene (B1212753) bridge in this compound would be key areas of investigation in a dedicated MD study.
Conformational analysis of related N-benzylaniline has shown that the molecule adopts a geometry where the planes of the two aromatic rings are nearly perpendicular to each other. researchgate.net This provides a likely starting point for predicting the preferred spatial arrangement of the benzyl and pyridinyl moieties in this compound.
Table 2: Torsion Angles of N-Benzylaniline from Crystal Structure Analysis researchgate.net
| Torsion Angle | Molecule 1 (degrees) | Molecule 2 (degrees) |
| C-N-C-C | 80.76 | 81.40 |
Note: This data is for N-benzylaniline and serves as an analogy for the potential orientation of the aromatic rings in the target compound.
Reaction Mechanism Modeling and Transition State Investigations
Theoretical modeling of reaction mechanisms provides valuable insights into the reactivity of a molecule. For benzylamine derivatives, kinetic and mechanistic studies of their addition to various activated olefins have been conducted. researchgate.netresearchgate.net These studies propose that the reactions can proceed through a concerted mechanism involving a four-membered cyclic transition state where the amine addition and proton transfer occur simultaneously. researchgate.net
The investigation of kinetic isotope effects, using deuterated benzylamines, supports the proposed mechanisms by indicating the degree of bond breaking and bond formation in the transition state. researchgate.net For example, a significant kinetic isotope effect suggests that the C-H(D) bond is cleaved in the rate-determining step. ias.ac.in
In the context of this compound, the nitrogen atoms of the pyridine ring and the amino group, as well as the benzylic protons, are potential sites for chemical reactions. Theoretical modeling could be employed to investigate the transition states and activation barriers for reactions such as N-alkylation, acylation, or oxidation. For instance, the oxidation of benzylamines has been proposed to proceed via a hydride-ion transfer in the rate-determining step, leading to the formation of an aldimine. ias.ac.in
Table 3: Kinetic Isotope Effects in the Addition of Benzylamines researchgate.net
| Reaction | kH/kD |
| Benzylamine addition to β-nitrostyrene (uncatalyzed) | > 1.0 |
| Benzylamine addition to β-nitrostyrene (catalyzed) | > 1.0 |
Note: The data indicates the involvement of the N-H bond in the transition state of the reaction.
Structure-Reactivity Relationship Prediction
Computational methods are widely used to predict the relationship between the structure of a molecule and its chemical reactivity or biological activity. For pyridine derivatives, quantitative structure-activity relationship (QSAR) studies have been performed to correlate molecular descriptors with their observed biological effects. nih.govresearchgate.net These studies have shown that the nature and position of substituents on the pyridine ring can significantly impact their activity. nih.gov
For instance, the presence of amino and hydroxyl groups has been found to enhance the antiproliferative activity of certain pyridine derivatives, while bulky groups or halogens may decrease it. nih.gov Molecular modeling and the analysis of steric and electrostatic fields are used to build pharmacophore models that can guide the design of new, more potent analogues. nih.gov
In the case of this compound, computational tools could be used to predict its reactivity towards various reagents and its potential as a ligand for different biological targets. By calculating properties such as the electrostatic potential surface, frontier molecular orbital energies, and atomic charges, one can infer the most likely sites for electrophilic and nucleophilic attack, as well as the potential for hydrogen bonding and other non-covalent interactions.
Table 4: Key Functional Groups in Pyridine Derivatives and Their General Effect on Antiproliferative Activity nih.gov
| Functional Group | General Effect on Activity |
| -OCH3 | Enhances |
| -OH | Enhances |
| -C=O | Enhances |
| -NH2 | Enhances |
| Halogens (e.g., -Cl, -Br) | Decreases |
| Bulky Groups | Decreases |
Note: This table summarizes general trends observed in structure-activity relationship studies of various pyridine derivatives.
Advanced Applications of 4 Benzylamino Methyl Pyridin 3 Amine and Its Analogs in Chemical Research
Coordination Chemistry and Ligand Design
The presence of multiple nitrogen atoms within aminopyridine-based structures like 4-((benzylamino)methyl)pyridin-3-amine allows them to function as effective ligands in coordination chemistry. The pyridine (B92270) ring nitrogen and the exocyclic amino groups can act as potent coordination sites for a variety of metal ions.
Metal Complexation Behavior
Analogs of this compound have demonstrated diverse metal complexation behavior. The nitrogen atoms of the pyridine ring and the amino substituents serve as key coordination points, enabling the formation of stable metal complexes. For instance, simple aminopyridine derivatives such as 2-amino-3-methylpyridine (B33374) readily form complexes with metal salts like copper(II) acetate (B1210297) and silver(I) nitrate. mdpi.com In these complexes, the ligand can coordinate to the metal center through the pyridine ring nitrogen, which acts as a strong nucleophilic site. mdpi.com
Studies on related ligands, such as 2-amino-4-methylbenzothiazole, show coordination with Ag(I) results in a distorted trigonal geometry where two ligand molecules bind to the metal center. mdpi.com Similarly, Schiff base derivatives formed from 2-amino-3-methylpyridine chelate with metals like Zn(II), Cu(II), Co(II), and Ni(II), where complexation significantly enhances the biological potency of the parent Schiff base. nih.gov The coordination typically involves the imine nitrogen and a phenolic oxygen atom.
The versatility of the aminopyridine scaffold is further highlighted by the coordination behavior of N-(4-picolyl) ligands, which are structural isomers of the benzylaminomethyl pyridine core. Ligands like N-(4-picolyl)piperidine and N-(4-picolyl)morpholine coordinate to silver(I) ions through both the pyridine and the tertiary amine nitrogen atoms, forming one-dimensional coordination polymers. worktribe.com The resulting complexes with cobalt(II) can form tetrahedral structures, such as [CoCl₃(L-H)], where L is the protonated picolylamine ligand. worktribe.com
Interactive Table:
| Ligand Analog | Metal Ion | Coordination Mode | Resulting Structure | Reference |
|---|---|---|---|---|
| 2-Amino-3-methylpyridine | Ag(I) | Pyridine N and bridging NH₂ group | Polymeric | mdpi.com |
| 2-Amino-3-methylpyridine | Cu(II) | Pyridine N | Mononuclear complex | mdpi.com |
| N-(4-picolyl)piperidine (L1) | Ag(I) | Pyridine N and piperidine (B6355638) N | 1D Coordination Polymer | worktribe.com |
| N-(4-picolyl)piperidine (L1) | Co(II) | Pyridine N | Tetrahedral [CoCl₃(L1H)] | worktribe.com |
| 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol | Cu(II), Zn(II), Co(II), Ni(II) | Imine N and phenolic O | Chelate Complex | nih.gov |
Construction of Supramolecular Architectures
The hydrogen bonding capabilities of the amino groups, combined with the potential for π-π stacking interactions from the pyridine and benzyl (B1604629) rings, make this compound and its analogs excellent candidates for building supramolecular architectures.
Research on isomeric 4-(methylphenylamino)pyridine-3-sulfonamides reveals that their supramolecular structures are heavily influenced by hydrogen bonding. nih.govresearchgate.net Intermolecular N-H···N and N-H···O hydrogen bonds lead to the formation of chains and centrosymmetric dimers. nih.govresearchgate.net These interactions collectively assemble the molecules into layered structures. nih.gov Similarly, the crystal structure of 4-methyl-3-nitropyridin-2-amine shows inversion dimers linked by N-H···N hydrogen bonds, which are further stabilized by π–π stacking interactions. nih.gov
Scaffold for Novel Heterocyclic System Development
The aminopyridine framework is a foundational scaffold for the synthesis of more complex heterocyclic systems. The amino and methylamino groups can be used as anchor points for further reactions, allowing for the construction of a wide array of substituted and fused heterocycles.
Synthesis of Substituted Pyridine Derivatives
The aminopyridine core is a versatile building block for creating a library of substituted pyridine derivatives. For example, various analogs of pyridine-3-carboxylic acid have been synthesized, demonstrating a range of biological activities. nih.gov The synthesis often involves coupling nicotinic acids with different amines to create N-substituted nicotinamide (B372718) derivatives. nih.gov
Palladium-catalyzed reactions are also employed to functionalize pyridine rings. This methodology has been used to synthesize novel tri-functionalized pyridine analogues with potential antiviral properties. arkat-usa.org Furthermore, the aminopyridine scaffold serves as a key intermediate in the development of pharmacologically active agents. For instance, 3-aminomethyl-pyridines are synthesized as crucial components of Dipeptidyl peptidase IV (DPP-4) inhibitors. nih.gov The synthesis can proceed through the amidation of pyridine carboxylic acids followed by hydrogenation of a cyano group or reduction of an amide to yield the target aminomethyl-pyridines. nih.gov
Formation of Fused Polycyclic Heterocycles
The strategic placement of reactive groups on the pyridine ring allows it to serve as a precursor for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. A mild and efficient method for creating fused polycyclic 1,6-naphthyridin-4-amines involves an acid-mediated intramolecular Friedel–Crafts-type reaction of 4-(arylamino)nicotinonitrile precursors. nih.govrsc.org In this transformation, which can be promoted by acids like CF₃SO₃H or H₂SO₄, the cyano group acts as a one-carbon synthon to facilitate the annulation, producing tri-, tetra-, and pentacyclic systems in good to excellent yields. nih.govrsc.orgresearchgate.net
This strategy of intramolecular cyclization is a powerful tool in heterocyclic chemistry. The "tert-amino effect" describes a similar ring-closure mechanism used to synthesize fused heterocycles. nih.gov Another approach involves the synthesis of fused 7-deazapurine nucleosides, where a (het)aryl-fused deazapurine heterocycle is constructed and subsequently glycosylated. nih.gov The core heterocycle itself can be formed through methods like thermal cyclization of 5-aryl-6-azidopyrimidines. nih.gov These examples underscore the utility of aminopyridine-type structures as key starting materials for building complex, multi-ring heterocyclic frameworks. derpharmachemica.com
Interactive Table:
| Starting Scaffold Analog | Reaction Type | Fused Heterocycle Product | Reference |
|---|---|---|---|
| 4-(Arylamino)nicotinonitriles | Intramolecular Friedel–Crafts Annulation | Fused polycyclic 1,6-naphthyridin-4-amines | nih.gov, rsc.org |
| (Het)aryl-pyrimidines | Azidation and Thermal Cyclization | Fused 7-deazapurine heterocycles | nih.gov |
| o-Aminonitrile compounds | Cyclization with Ethyl iso(thio)cyanatoacetate | Fused pyrimidines | nih.gov |
| N-arylimino-1,2,3-dithiazoles | Condensation with diamines | Thieno[2,3-d]pyrimidin-4-one | researchgate.net |
Intermediate in Complex Organic Synthesis
Beyond its direct use in ligand design and heterocyclic synthesis, this compound and its structural motifs are valuable intermediates in multi-step organic syntheses. Their functional groups can be masked or transformed sequentially to build up molecular complexity.
A notable example is the synthesis of novel aminomethyl-pyridines designed as DPP-4 inhibitors for diabetes treatment. nih.gov In these synthetic routes, a pyridine carboxylic acid can be converted to an amide, which is then reduced to the corresponding aminomethyl-pyridine. nih.gov Alternatively, a cyano-pyridine can be reduced and protected before further functionalization and final deprotection to yield the target molecule. nih.gov The pyridine amides themselves, without the critical aminomethyl group, are found to be inactive, highlighting the importance of this specific structural element which is introduced via the intermediate. nih.gov
Similarly, the synthesis of a key intermediate for remifentanil analogues, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, involves a multi-step sequence starting from 1-benzylpiperidin-4-one. researchgate.net This process includes a Strecker-type condensation, selective hydrolysis, and N-acylation, demonstrating how a benzylamine-protected nitrogen is carried through several synthetic steps before a final transformation. This use of a benzyl group as a protecting or directing element is a common strategy where the benzylaminomethyl moiety is a key feature of a synthetic intermediate.
Exploration in Functional Materials Science
The unique structural features of this compound and its analogs, which combine a flexible benzylamine (B48309) moiety with a functional pyridin-3-amine core, have prompted investigations into their utility in the realm of functional materials science. Researchers have explored the incorporation of these and structurally related aminopyridine and benzylamine derivatives into both polymeric and nanomaterial frameworks. Furthermore, the inherent coordination capabilities of the pyridine and amine functionalities have been leveraged in the development of sophisticated analytical and diagnostic probes.
Polymeric and Nanomaterial Incorporations
The integration of pyridin-3-amine and its analogs into larger macromolecular and nanoscale structures can impart specific chemical and physical properties, leading to materials with tailored functionalities. The primary amine and the pyridine nitrogen offer reactive sites for polymerization or for grafting onto existing polymer backbones and nanoparticle surfaces.
Amine-functionalized polymers, a class that includes derivatives of aminopyridines, are recognized for their versatile reactivity, making them valuable in applications ranging from coatings and adhesives to biomedical devices. polysciences.com The pyridine groups, in particular, can engage in strong interactions with acids, metals, and other polar substrates. polysciences.com For instance, polymers functionalized with pyridine moieties, such as poly(2-vinylpyridine), are widely used for their ability to interact with and modify surfaces. polysciences.com
Research into amine-functionalized polymers has demonstrated the synthesis of materials with controlled molecular weights and compositions. polysciences.comunisa.ac.za For example, atom transfer radical polymerization (ATRP) has been employed to create tertiary amine-functionalized polystyrenes with predictable molecular weights and narrow molecular weight distributions. unisa.ac.za While not directly involving this compound, these studies establish a precedent for the controlled incorporation of similar amine-containing aromatic heterocycles into polymers.
In a relevant study, multicomponent polymerizations involving 2-aminopyridine, aldehydes, and isocyanides have been developed to synthesize imidazo[1,2-a]pyridine-containing polymers. acs.org These polymers exhibit high thermal stability and unique fluorescence properties, including acid/base-triggered reversible fluorescence, highlighting the potential of incorporating aminopyridine analogs into advanced functional materials. acs.org The following table summarizes the properties of these polymers:
| Polymer Backbone | Molecular Weight (Mw, g/mol ) | Yield (%) | Key Properties |
| Imidazo[1,2-a]pyridine-containing | Up to 41,700 | Up to 98 | Good solubility, high thermal stability, unique fluorescence, acid/base-triggered reversible fluorescence |
Furthermore, amine-functionalized polypyrrole has been synthesized to create inherently cell-adhesive conducting polymers. nih.gov By introducing amine functionalities, the material's surface properties are modified to enhance the adhesion of cells, which is a critical factor in tissue engineering applications. nih.gov This work underscores the potential of incorporating amine groups, such as those present in analogs of this compound, to modulate the biological interactions of materials.
Analytical and Diagnostic Probe Development
Bidentate pyridinylmethylamine derivatives have been investigated for their potential as reagents to target metal-associated amyloid-β (Aβ) species, which are implicated in neurodegenerative diseases. researchgate.net These compounds and their metal complexes have been characterized using various spectroscopic methods to understand the structural contributions to their binding properties. researchgate.net The ability of these molecules to interact with metal ions is a key feature in their design as probes for metal-Aβ species. researchgate.net
The development of fluorescent chemosensors is another area where aminopyridine analogs have shown promise. For example, 1,3,5-triazines, which are nitrogen-containing heterocycles like pyridine, are utilized in fluorescent chemosensor applications. mdpi.com The incorporation of pyridine-linked tetrazines provides access to substituted pyridazines known for their high metal coordination ability, a desirable trait for sensor development. mdpi.com
Research on pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has led to the synthesis of compounds with notable biological activity, and their structures were confirmed using various spectroscopic techniques. researchgate.netfrontiersin.org While the primary focus of this research was on therapeutic applications, the synthetic methodologies and the characterization of these complex aminopyridine derivatives contribute to the broader understanding of how such molecules can be designed and utilized. researchgate.netfrontiersin.org
The synthesis of various aminopyridine derivatives is an active area of research, with new methods being developed to create diverse molecular scaffolds. mdpi.comnih.gov These synthetic advancements are crucial for generating a library of compounds that can be screened for their efficacy as analytical and diagnostic probes. The ability to systematically modify the structure of aminopyridine derivatives allows for the fine-tuning of their binding affinity and signaling response to target analytes. mdpi.com
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-((Benzylamino)methyl)pyridin-3-amine and its intermediates?
- Methodology : The compound can be synthesized via condensation reactions between benzylamine derivatives and pyridine precursors. For example, a Schiff base intermediate may form by reacting 3-aminopyridine with benzaldehyde derivatives in ethanol under acidic catalysis (e.g., acetic acid), followed by reduction or cyclization steps. Similar protocols are detailed in the synthesis of related triazolopyridines and benzylamine-functionalized intermediates .
- Key Steps :
- Condensation: Use ethanol as solvent, acetic acid as catalyst, and monitor via TLC/NMR .
- Purification: Vacuum filtration and washing with methanol/water to isolate intermediates .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments and carbon backbone. For example, aromatic protons appear at δ 7.0–8.5 ppm, while benzyl groups show δ ~5.1 ppm for CH₂ .
- FTIR : Detect functional groups (e.g., C=N stretch at ~1596 cm⁻¹, NH stretches at ~3198 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₃: 213.1269) .
Q. How are intermediates like Schiff bases isolated and purified during synthesis?
- Protocol : After condensation, precipitate intermediates via vacuum filtration. Wash with water/methanol to remove unreacted aldehydes or amines. Column chromatography (silica gel, dichloromethane/methanol gradients) resolves polar byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Variables :
- Catalyst : Replace acetic acid with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Temperature : Heating (40–60°C) accelerates imine formation but may require inert atmospheres to prevent oxidation .
- Solvent : Switch to THF or DMF for better solubility of aromatic intermediates .
- Data-Driven Optimization : Use Design of Experiments (DoE) to test factorial combinations of variables .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or HRMS discrepancies)?
- Approach :
- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH groups) .
- 2D NMR : COSY and HSQC experiments assign overlapping aromatic signals .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
Q. How do substituents on the benzyl or pyridine rings affect the compound’s reactivity or stability?
- Case Study : Electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring decrease nucleophilicity, requiring harsher conditions for condensation. Conversely, methoxy groups enhance solubility but may sterically hinder reactions .
- Experimental Validation : Synthesize analogs (e.g., 4-fluoro or 4-methoxy derivatives) and compare kinetics via HPLC monitoring .
Q. What computational methods aid in predicting the biological activity or binding modes of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
